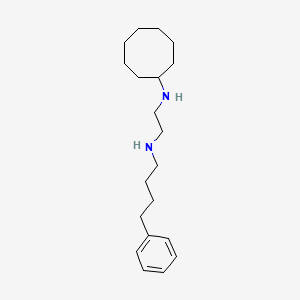
N'-cyclooctyl-N-(4-phenylbutyl)ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-cyclooctyl-N-(4-phenylbutyl)ethane-1,2-diamine is an organic compound that belongs to the class of diamines It is characterized by the presence of a cyclooctyl group and a phenylbutyl group attached to an ethane-1,2-diamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclooctyl-N-(4-phenylbutyl)ethane-1,2-diamine typically involves the reaction of cyclooctylamine with 4-phenylbutyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The resulting intermediate is then reacted with ethylenediamine to form the final product.
Industrial Production Methods
Industrial production of N’-cyclooctyl-N-(4-phenylbutyl)ethane-1,2-diamine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as distillation and recrystallization.
化学反応の分析
Types of Reactions
N’-cyclooctyl-N-(4-phenylbutyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
N’-cyclooctyl-N-(4-phenylbutyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of other complex molecules.
作用機序
The mechanism of action of N’-cyclooctyl-N-(4-phenylbutyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclooctyl and phenylbutyl groups contribute to the compound’s binding affinity and specificity. The ethane-1,2-diamine backbone allows for hydrogen bonding and electrostatic interactions with the target molecules, influencing their function and signaling pathways.
類似化合物との比較
Similar Compounds
Ethylenediamine: A simpler diamine with a similar backbone but lacking the cyclooctyl and phenylbutyl groups.
N,N’-dimethylethylenediamine: Another diamine with methyl groups instead of cyclooctyl and phenylbutyl groups.
N,N’-diethylethylenediamine: A diamine with ethyl groups, differing in the substituents attached to the ethane-1,2-diamine backbone.
Uniqueness
N’-cyclooctyl-N-(4-phenylbutyl)ethane-1,2-diamine is unique due to the presence of both cyclooctyl and phenylbutyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s lipophilicity and binding affinity, making it a valuable scaffold for designing new molecules with specific functions.
特性
CAS番号 |
627521-76-0 |
|---|---|
分子式 |
C20H34N2 |
分子量 |
302.5 g/mol |
IUPAC名 |
N'-cyclooctyl-N-(4-phenylbutyl)ethane-1,2-diamine |
InChI |
InChI=1S/C20H34N2/c1-2-7-14-20(15-8-3-1)22-18-17-21-16-10-9-13-19-11-5-4-6-12-19/h4-6,11-12,20-22H,1-3,7-10,13-18H2 |
InChIキー |
LOIGXTGBVVFGLM-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CCC1)NCCNCCCCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


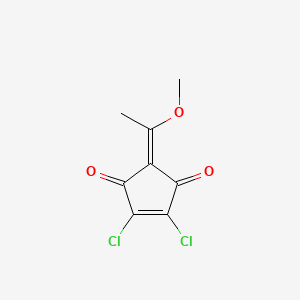
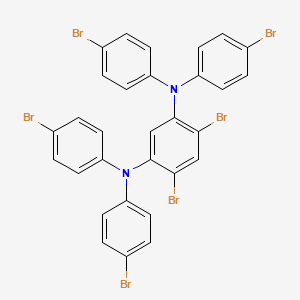
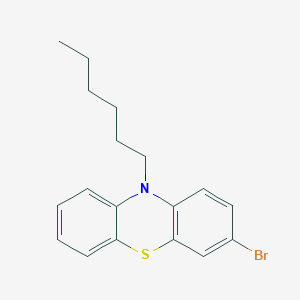
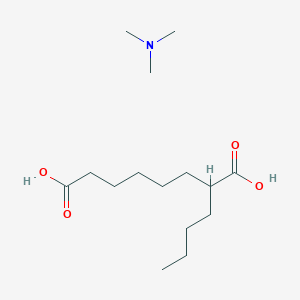
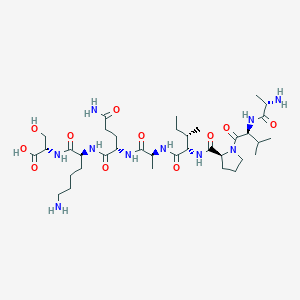
![Silane, (3-chloropropyl)dimethyl[3-(1-phenylethenyl)phenyl]-](/img/structure/B14240361.png)
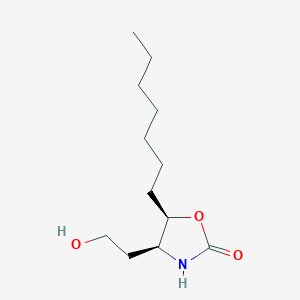


![(1S,2S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B14240380.png)
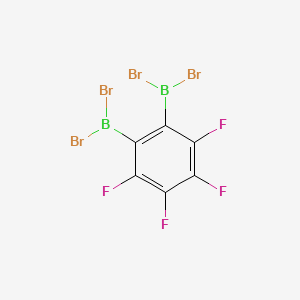
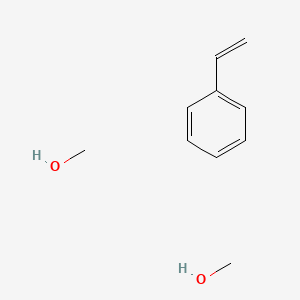
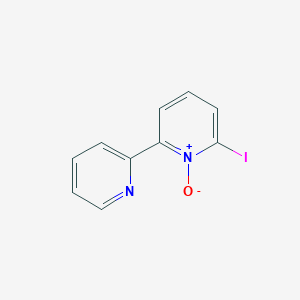
![2-Tert-butyl-6-[6-(3-tert-butyl-2-hydroxy-5-methylphenyl)pyridin-2-yl]-4-methylphenol](/img/structure/B14240415.png)
